molecular formula C19H17N5O4S B11171992 4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11171992
M. Wt: 411.4 g/mol
InChI Key: TXCGQPXKXQIQII-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a pyrimidin-2-ylsulfamoyl group, and a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Sulfonation: The pyrimidin-2-ylsulfamoyl group is introduced via sulfonation reactions, often using sulfonyl chlorides.

    Coupling: The final step involves coupling the acetylamino and pyrimidin-2-ylsulfamoyl intermediates with a benzamide core under specific reaction conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific signaling pathways, such as the Hedgehog signaling pathway, which is crucial in cancer cell proliferation . By binding to these molecular targets, the compound disrupts normal cellular functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(acetylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit the Hedgehog signaling pathway makes it particularly valuable in cancer research .

Properties

Molecular Formula

C19H17N5O4S

Molecular Weight

411.4 g/mol

IUPAC Name

4-acetamido-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O4S/c1-13(25)22-15-5-3-14(4-6-15)18(26)23-16-7-9-17(10-8-16)29(27,28)24-19-20-11-2-12-21-19/h2-12H,1H3,(H,22,25)(H,23,26)(H,20,21,24)

InChI Key

TXCGQPXKXQIQII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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